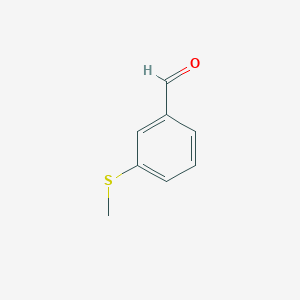

3-(Methylthio)benzaldehyde

Descripción general

Descripción

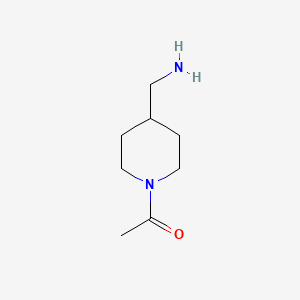

3-(Methylthio)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a methylthio group attached to the benzene ring. This functional group can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in the literature. For instance, Schiff bases of 4-(methylthio)benzaldehyde derivatives were synthesized by reacting 4-(methylthio)benzaldehyde with various amines, leading to a series of new compounds characterized by different analytical techniques . This suggests that this compound and its derivatives can be synthesized through condensation reactions with amines, which is a common method for preparing Schiff bases.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques. For example, the mercuration of benzylideneanilines derived from condensing 2-(methylthio) aniline with para-substituted benzaldehydes was investigated, and the structural characterization was performed using IR and 1H NMR, indicating that mercury is directed to the para position of the N-phenyl ring . Additionally, quantum chemical calculations have been used to analyze the molecular structure, spectral properties, and interactions of 4-(benzyloxy)benzaldehyde thiosemicarbazone and its dimer, providing insights into the behavior of such compounds at the molecular level .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been studied through various chemical reactions. For instance, the high-performance liquid chromatographic analysis of aldehydes as their 3-methylbenzothiazolone derivatives indicates that these compounds can undergo derivatization reactions, which are useful for analytical purposes . Moreover, the diastereoselective 1,3-dipolar cycloaddition reactions involving related compounds have been reported, showcasing the potential of this compound derivatives to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been evaluated through various studies. Schiff bases of 4-(methylthio)benzaldehyde were characterized by their spectral properties and tested for antibacterial, antioxidant, and cytotoxic activities . These studies provide valuable information on the biological activities and potential applications of these compounds. Additionally, the use of related compounds as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines demonstrates the utility of these compounds in analytical chemistry .

Aplicaciones Científicas De Investigación

Mercuration of Benzylideneanilines

Chattopadhyay and Sinha (1994) explored the mercuration of benzylideneanilines derived from 2-(methylthio) aniline and para-substituted benzaldehydes. Their study found that mercury is directed to the para position of the N-phenyl ring, highlighting a specific chemical behavior of these compounds in reactions (P. Chattopadhyay & C. Sinha, 1994).

Synthesis of Arylacetic Esters

Ogura, Itō, and Tsughihashi (1979) demonstrated the reaction of Methyl (methylthio) methyl sulfoxide with benzaldehyde, which produced 1-(methylsulfinyl)1-(methylthio)-2-phenylethylene. This method provides a novel way to synthesize phenylacetic esters from benzaldehyde, showing the versatility of 3-(Methylthio)benzaldehyde in ester synthesis (K. Ogura, Yoko Itō & Gen-ichi Tsughihashi, 1979).

Green Chemistry in Undergraduate Education

Verdía, Santamarta, and Tojo (2017) reported an undergraduate organic chemistry experiment using an ionic liquid for the Knoevenagel condensation between benzaldehyde and malononitrile. This project provides valuable insights into the use of green chemistry principles and the role of this compound in educational settings (Pedro Verdía, Francisco Santamarta & E. Tojo, 2017).

Antibacterial, Antioxidant, and Cytotoxicity Studies

Karthik et al. (2016) synthesized new Schiff bases of 4-(methylthio)benzaldehyde derivatives and evaluated their in vitro antibacterial activity against various bacterial strains. They also assessed the antioxidant activity and cytotoxicity, indicating the potential biomedical applications of these compounds (C. Karthik et al., 2016).

Safety and Hazards

3-(Methylthio)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that benzaldehyde derivatives can bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a related compound, is known to bind chemically to cellular macromolecules, particularly to free amino groups . This suggests that 3-(Methylthio)benzaldehyde might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s worth noting that benzaldehyde and its derivatives have been found to be involved in the biosynthesis of unusual floral volatiles and blends . In the case of the orchid species Caladenia crebra, flowers emit (methylthio)phenols such as 4-hydroxy-3-(methylthio)benzaldehyde to deceive its single pollinator .

Pharmacokinetics

Benzaldehyde, a related compound, is known to be well absorbed via the gastrointestinal tract, skin, and lungs . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid

Result of Action

It’s known that benzaldehyde and its derivatives can cause irritation of the skin, eyes, and mucous membranes of the respiratory passages .

Análisis Bioquímico

Biochemical Properties

3-(Methylthio)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions often result in the disruption of cellular antioxidation systems, which can lead to the inhibition of microbial growth. Additionally, this compound has been shown to act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has been shown to increase sensitivity to mitochondrial respiration inhibitory agents, thereby inhibiting fungal growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage and disrupting cellular functions. Additionally, this compound has been shown to interfere with the mitogen-activated protein kinase (MAPK) pathway, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cellular functions, particularly in fungal cells . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity and effective antifungal activity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful consideration of dosing regimens in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutases and glutathione reductase, leading to alterations in metabolic flux and metabolite levels . The compound’s role in disrupting cellular redox homeostasis further highlights its involvement in metabolic pathways associated with oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular distribution of this compound plays a key role in its ability to disrupt cellular functions and induce oxidative stress .

Propiedades

IUPAC Name |

3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCVVVHUWTVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508051 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73771-35-4 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding 3-(Methylthio)benzaldehyde?

A1: The research paper primarily focuses on presenting a novel and efficient method for synthesizing this compound []. It does not delve into the compound's biological activity, applications, or other properties beyond the synthesis itself.

Q2: Can you describe the synthetic method for this compound highlighted in the paper?

A2: Unfortunately, without access to the full text of the paper, it's impossible to provide a detailed description of the synthetic method. The abstract only mentions it being a "convenient synthesis" []. To understand the specific reagents, reaction conditions, and overall synthetic route, access to the full publication is necessary.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.